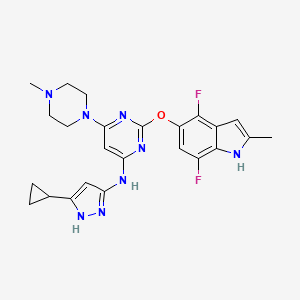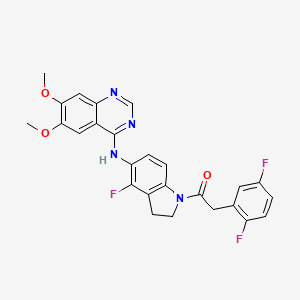![molecular formula C21H22F2N6O2 B10833593 Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
Imidazo[1,2-b]pyridazine derivative 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-b]pyridazine derivative 4 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazopyridazine family, known for its diverse pharmacological activities, including kinase inhibition, which makes it a promising candidate for the development of new therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine derivative 4 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde, followed by cyclization with an isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-b]pyridazine derivatives can be scaled up using continuous flow chemistry techniques. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Imidazo[1,2-b]pyridazine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-b]pyridazine N-oxides, while reduction can yield various reduced forms of the compound .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
作用机制
The mechanism of action of imidazo[1,2-b]pyridazine derivative 4 involves the inhibition of specific kinases, such as transforming growth factor-beta activated kinase 1 (TAK1). This kinase plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt these processes, leading to the suppression of disease progression .
相似化合物的比较
Imidazo[1,2-b]pyridazine derivative 4 can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their antituberculosis activity.
Imidazo[4,5-b]pyridines: Used in the development of drugs for central nervous system disorders.
Imidazo[1,2-a]pyrazines: Investigated for their anticancer properties.
The uniqueness of this compound lies in its potent kinase inhibition activity, which makes it a promising candidate for targeted therapies in diseases such as multiple myeloma .
属性
分子式 |
C21H22F2N6O2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31) |
InChI 键 |
JSJOUFCSIYXYAC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


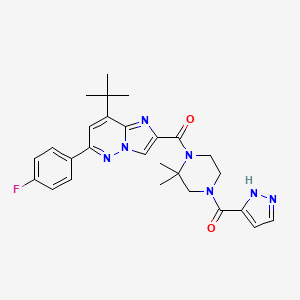
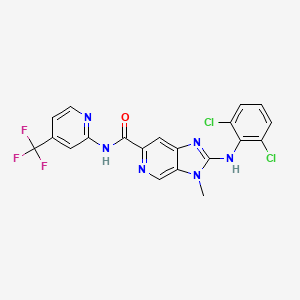
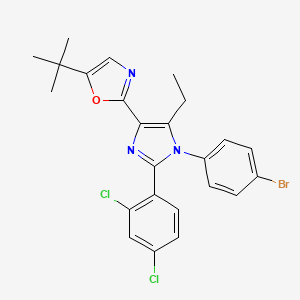
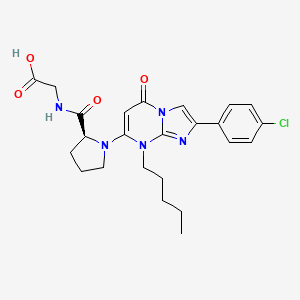

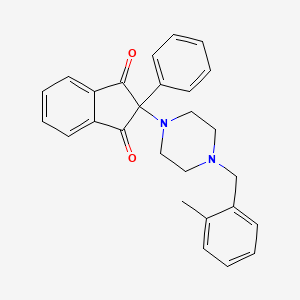
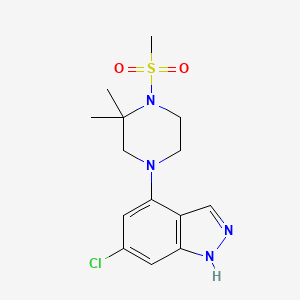
![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
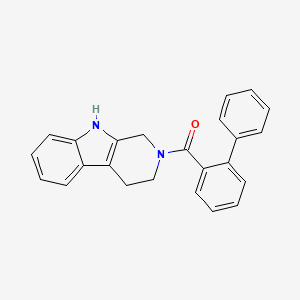
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
